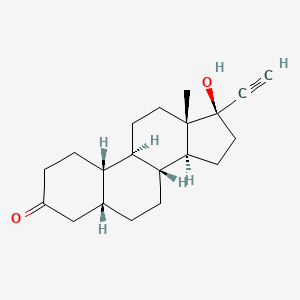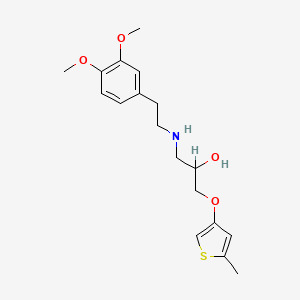
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl alcohol and a dimethylaminoethyl group. Its chemical properties make it a valuable substance in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl alcohol with dimethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with carbamic acid derivatives to produce the final ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
化学反应分析
Types of Reactions
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-chloro-alpha-(2-(dimethylamino)ethyl)benzaldehyde, while substitution reactions can produce various substituted derivatives.
科学研究应用
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the carbamate ester moiety may undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol: Lacks the carbamate ester group but shares similar structural features.
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl carbamate: Similar structure but without the alcohol group.
Uniqueness
The presence of both the dimethylaminoethyl group and the carbamate ester moiety in p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) provides unique chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in the similar compounds listed above.
属性
CAS 编号 |
88384-33-2 |
|---|---|
分子式 |
C12H17ClN2O2 |
分子量 |
256.73 g/mol |
IUPAC 名称 |
[1-(4-chlorophenyl)-3-(dimethylamino)propyl] carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-15(2)8-7-11(17-12(14)16)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3,(H2,14,16) |
InChI 键 |
VIERYSABUCFIBM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















